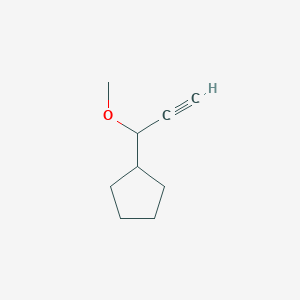

(1-Methoxyprop-2-yn-1-yl)cyclopentane

Description

(1-Methoxyprop-2-yn-1-yl)cyclopentane is a cyclopentane derivative featuring a methoxy-substituted propargyl group (1-methoxyprop-2-yn-1-yl) attached to the cyclopentane ring. This structure combines the rigidity of the cyclopentane core with the reactivity of an alkyne and the polarity of a methoxy group. Cyclopentane derivatives are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their tunable physicochemical properties .

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-methoxyprop-2-ynylcyclopentane |

InChI |

InChI=1S/C9H14O/c1-3-9(10-2)8-6-4-5-7-8/h1,8-9H,4-7H2,2H3 |

InChI Key |

RVJQJNAKJLEZQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C#C)C1CCCC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of (1-Methoxyprop-2-yn-1-yl)cyclopentane typically involves the alkylation of cyclopentane with a methoxypropynyl halide under basic conditions. One common method includes the use of propargyl bromide and sodium hydroxide in a phase-transfer catalysis system . The reaction is carried out in a solvent such as toluene, which facilitates the transfer of the reactants between phases, leading to the formation of the desired product.

Chemical Reactions Analysis

(1-Methoxyprop-2-yn-1-yl)cyclopentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form alkanes.

Scientific Research Applications

(1-Methoxyprop-2-yn-1-yl)cyclopentane has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate metabolic pathways.

Mechanism of Action

The mechanism of action of (1-Methoxyprop-2-yn-1-yl)cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropynyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key cyclopentane derivatives and their distinguishing features:

Biological Activity

(1-Methoxyprop-2-yn-1-yl)cyclopentane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in research and medicine, drawing from diverse studies and sources.

The chemical structure of this compound can be represented by the following properties:

| Property | Value |

|---|---|

| CAS Number | 2639449-43-5 |

| Molecular Formula | C8H10O |

| Molecular Weight | 138.16 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have explored the antimicrobial potential of this compound. It has shown efficacy against several bacterial strains, suggesting its role as a candidate for developing new antimicrobial agents. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

Preliminary investigations highlight its potential as an anticancer agent. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The compound appears to inhibit cell proliferation by interfering with the cell cycle.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as those regulating cell division and apoptosis.

- Receptor Modulation : It has been suggested that this compound can bind to receptors on the surface of cells, influencing signaling pathways that control cellular responses.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent in treating infections.

Study 2: Anticancer Potential

In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting effective induction of programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.